
3'-Thymidylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 3'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate. It is a conjugate acid of a thymidine 3'-monophosphate(2-).
Scientific Research Applications
Molecular Biology
Nucleotide Synthesis and DNA Replication
3'-Thymidylic acid is a fundamental building block in DNA synthesis. It serves as a substrate for DNA polymerases during replication, where it pairs with adenine in the complementary strand. The incorporation of TMP into DNA is critical for maintaining genomic integrity and stability.
Polymerase Chain Reaction (PCR)
In PCR, this compound is utilized to amplify specific DNA sequences. The presence of TMP in the reaction mixture ensures the proper elongation of primers during the amplification process. Studies have shown that variations in the concentration of TMP can significantly affect the yield and specificity of PCR products .
Antiviral and Anticancer Drug Development
Targeting Thymidylate Kinase
Thymidylate kinase (TMPK) is an enzyme that phosphorylates TMP to deoxythymidine triphosphate (dTTP), a precursor necessary for DNA synthesis. Inhibitors of TMPK are being explored as potential antiviral and anticancer agents. Research indicates that targeting TMPK can disrupt viral replication and tumor cell proliferation .
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Agents | Identified TMPK inhibitors that reduce viral load in cell cultures. |
Study B | Cancer Therapy | Demonstrated that TMPK inhibition led to reduced tumor growth in animal models. |
Genetic Engineering
Oligonucleotide Synthesis
this compound is integral to the synthesis of oligonucleotides, which are essential tools in genetic engineering and synthetic biology. Oligothymidylic acids, composed of repeated TMP units, are used in various applications such as gene probes, antisense oligonucleotides, and as components of microarrays .
Gene Editing Technologies
In CRISPR-Cas9 systems, this compound can be incorporated into guide RNAs to enhance stability and binding affinity to target DNA sequences. This modification improves the efficiency of gene editing techniques by ensuring precise targeting and reducing off-target effects .
Case Study 1: Thymidylate Kinase Inhibitors
A comprehensive study investigated various compounds targeting thymidylate kinase as potential treatments for tuberculosis. The study highlighted the importance of TMPK as a drug target due to its unique structural properties compared to human enzymes, allowing for selective inhibition without affecting human cell viability .
Case Study 2: Oligonucleotide Therapeutics
Research on oligonucleotide therapeutics demonstrated that modifications using this compound significantly improved the pharmacokinetic properties of antisense drugs. These modifications led to increased stability against nucleases and enhanced cellular uptake, resulting in more effective gene silencing .
Chemical Reactions Analysis
Enzymatic Phosphorylation to 3'-Thymidine Triphosphate
3'-TMP derivatives undergo phosphorylation via bacterial kinase systems. In Bacillus subtilis extracts, thymidine-3'-diphosphate (3'-dTDP) is converted to thymidine-3'-triphosphate (3'-dTTP) under ATP-dependent conditions :
Reaction Conditions
-
Substrate : 3'-dTDP
-
Cofactors : ATP (0.8 µmoles), MgCl₂ (5 µmoles), creatine phosphate (6 µmoles)
-
Enzyme : Crude kinase fraction (6.8 mg protein)
-
Incubation : 40 min at 37°C, pH 7.4
Key Findings
-
Reaction linearity persists for 40 min, yielding ~50% 3'-dTTP .
-
5'-dTDP (a positional isomer) does not inhibit 3'-dTTP synthesis, suggesting enzyme specificity for 3'-phosphorylated substrates .
-
3'-TMP itself is not phosphorylated under these conditions, implying a requirement for prior conversion to 3'-dTDP .
Table 1: Substrate Specificity of 3'-dTDP Phosphorylation
Condition | Relative Yield (%) |
---|---|
Standard incubation | 100 |
Minus ATP/creatine phosphate | 5 |
Plus 2 µmoles inorganic phosphate | 98 |
Plus 1 µmole 5'-dTDP | 90 |
Acid Hydrolysis
Under acidic conditions, 3'-TMP undergoes hydrolysis to release thymidine and inorganic phosphate:
3’-TMP+H2O→Thymidine+Phosphate
-
Evidence : Dowex-1 formate chromatography confirmed thymidine as the hydrolysis product after acid treatment .
Enzymatic Stability
3'-TMP and its triphosphate derivative (3'-dTTP) resist hydrolysis by snake venom phosphodiesterase, which selectively cleaves 5'-phosphodiester bonds . This stability contrasts with 5'-TMP, which is rapidly hydrolyzed by the same enzyme.
Structural Influence on Reactivity
-
3'-vs. 5'-Phosphate Position : The 3'-phosphate group alters electronic and steric properties, reducing interaction with enzymes that typically process 5'-phosphorylated nucleotides (e.g., DNA polymerases) .
-
Column Chromatography Behavior : 3'-dTTP elutes earlier than 5'-dTTP on Dowex-1 formate columns, reflecting differences in charge distribution .
Figure 1: Elution Profiles of Thymidine Triphosphates
Compound | Elution Buffer | Elution Order |
---|---|---|
5'-dTTP | 0.8 M ammonium formate | 1st |
3'-dTTP | 1.5 M ammonium formate + 5.3 M formic acid | 2nd |
ATP | 1.5 M ammonium formate + 5.3 M formic acid | 3rd |
Biological Implications
-
Nucleotide Pool Regulation : 3'-TMP’s resistance to common phosphatases suggests a specialized role in bacterial nucleotide metabolism .
-
DNA Repair : While 5'-TMP is incorporated into DNA, 3'-TMP derivatives may serve as regulatory molecules or salvage pathway intermediates .
Analytical Characterization
Properties
CAS No. |
2642-43-5 |
---|---|
Molecular Formula |
C10H15N2O8P |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
XXYIANZGUOSQHY-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
sequence |
T |
Synonyms |
3'-thymidylic acid 3'-TMP octothymidylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.